molecular formula C8H10N4O4 B4312470 5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol

5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol

Cat. No.: B4312470
M. Wt: 226.19 g/mol
InChI Key: UJQUVJWOCXZPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[741110,1303,7]pentadeca-3,6-dien-9-ol is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions that promote the formation of the tetracyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve efficient and cost-effective production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler, less oxidized forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, influencing their activity and resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol stands out due to its unique tetracyclic structure and the presence of multiple functional groups. These features contribute to its versatility and potential for various applications in scientific research and industry .

Properties

IUPAC Name

5,11,15-trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c13-8-1-3(4-2-14-7(8)15-4)9-5-6(10-8)12-16-11-5/h3-4,7,13H,1-2H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQUVJWOCXZPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3COC(C1(NC4=NON=C4N2)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol
Reactant of Route 2
5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol
Reactant of Route 3
5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol
Reactant of Route 4
5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol
Reactant of Route 5
5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol
Reactant of Route 6
5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.